![molecular formula C12H12N6O3 B1330119 3,3',3''-(2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)tripropanenitrile CAS No. 2904-28-1](/img/structure/B1330119.png)
3,3',3''-(2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)tripropanenitrile
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Overview
Description
“3,3’,3’'-(2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)tripropanenitrile” is a chemical compound with the CAS Number: 2904-28-1. It has a molecular weight of 288.27 and its IUPAC name is the same as the compound name .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H12N6O3/c13-4-1-7-16-10(19)17(8-2-5-14)12(21)18(11(16)20)9-3-6-15/h1-3,7-9H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 2D or 3D structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 288.27 . It’s stored at temperatures between 28 C .Scientific Research Applications
Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines
This compound is used in the synthesis of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups .
Production of Herbicides and Polymer Photostabilisers
1,3,5-Triazines, a class of compounds to which our compound belongs, are used in the production of herbicides and polymer photostabilisers .
Antitumor Properties
Some 1,3,5-triazines display important biological properties. For example, hexamethylmelamine (HMM, 1) and 2-amino- 4-morphlino- s -triazine ( 2) are used clinically due to their antitumor properties to treat lung breast and ovarian cancer .
Aromatase Inhibitory Activity
Significant aromatase inhibitory activity has been observed for 1,3,5-triazines of general structure .
Antitumor Activity in Human Cancer and Murine Leukemia Cell Lines
For the similar general structure, antitumor activity in human cancer and murine leukemia cell lines has been observed .
Use as Siderophore Mediated Drug
The 1,3,5-triazine presents potential use as siderophore (microbial iron shelter) mediated drug .
Corticotrophin-Releasing Factor 1 Receptor Antagonist Activity
The general structure presents potent corticotrophin-releasing factor 1 receptor antagonist activity .
Activity Against Leukotriene C4 (LTC4) Antagonist
The compounds of type show potent activity against leukotriene C4 (LTC4) antagonist, which possess a protective effect on HCl.ethanol-induced gastric lesions .
Safety and Hazards
properties
IUPAC Name |
3-[3,5-bis(2-cyanoethyl)-2,4,6-trioxo-1,3,5-triazinan-1-yl]propanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O3/c13-4-1-7-16-10(19)17(8-2-5-14)12(21)18(11(16)20)9-3-6-15/h1-3,7-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBUCLKOQKIWKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN1C(=O)N(C(=O)N(C1=O)CCC#N)CCC#N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70279206 |
Source
|
Record name | 3,3',3''-(2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)tripropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70279206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2904-28-1 |
Source
|
Record name | NSC11695 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11695 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,3',3''-(2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)tripropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70279206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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